



# MAESTRO-NAFLD-1 Clinical Trial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the design and methodology of the MAESTRO-NAFLD-1 Phase 3 clinical trial, investigating the safety and efficacy of resmetirom in patients with non-alcoholic fatty liver disease (NAFLD) and presumed non-alcoholic steatohepatitis (NASH).

### Introduction

The MAESTRO-NAFLD-1 study (NCT04197479) is a large-scale, 52-week, randomized, double-blind, placebo-controlled trial designed primarily to assess the safety and tolerability of resmetirom, a liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[1][2][3] The trial also evaluates the effects of resmetirom on various biomarkers of liver health, including liver fat content and markers of liver fibrosis, as well as on atherogenic lipids.[1][4] This study is a crucial component of the broader MAESTRO clinical program, which aims to support the approval of resmetirom for the treatment of NASH. Unlike its sister study, MAESTRO-NASH, this trial does not involve liver biopsies for its primary endpoints, aiming to represent a more "real-world" patient population diagnosed through non-invasive methods.

# Clinical Trial Design and Methodology Study Objectives

The primary objective of the MAESTRO-NAFLD-1 trial is to evaluate the safety and tolerability of once-daily oral resmetirom compared to placebo in patients with NAFLD and presumed



NASH. Secondary objectives include assessing the effect of resmetirom on:

- Hepatic fat fraction, measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).
- Serum levels of atherogenic lipids, including low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides.
- Biomarkers of liver fibrosis, such as PRO-C3.
- Liver stiffness, as measured by Vibration-Controlled Transient Elastography (VCTE/FibroScan).

# **Patient Population and Enrollment**

The study enrolled over 1,200 patients with a diagnosis of NAFLD with presumed NASH established through non-invasive methods. Key inclusion and exclusion criteria are summarized in the table below.

| Inclusion Criteria                                                           | Exclusion Criteria                                   |  |
|------------------------------------------------------------------------------|------------------------------------------------------|--|
| ≥18 years of age.                                                            | History or presence of other chronic liver diseases. |  |
| Confirmed or suspected diagnosis of NASH or NAFLD (presumed NASH).           | Excessive alcohol consumption.                       |  |
| Presence of at least three metabolic syndrome risk factors.                  | Decompensated liver disease.                         |  |
| MRI-PDFF liver fat fraction ≥8%.                                             | Use of certain medications that could affect NAFLD.  |  |
| FibroScan with kPa ≥5.5 and <8.5 and CAP ≥280 dB/m-1 OR MRE ≥2 and <4.0 kPa. | Uncontrolled diabetes mellitus.                      |  |

# **Treatment Arms and Randomization**



Patients were randomized in a 1:1:1 ratio to one of three double-blind treatment arms. An open-label arm was also included.

| Treatment Arm           | Dosage           | Administration   |
|-------------------------|------------------|------------------|
| Resmetirom              | 80 mg            | Once daily, oral |
| Resmetirom              | 100 mg           | Once daily, oral |
| Placebo                 | Matching Placebo | Once daily, oral |
| Resmetirom (Open-Label) | 100 mg           | Once daily, oral |

# Experimental Protocols Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF)

Purpose: To non-invasively quantify the fraction of protons bound to fat in the liver, providing a precise measure of hepatic steatosis.

#### Methodology:

- Patient Preparation: Patients are typically advised to fast for a few hours before the scan to minimize physiological variations in liver fat.
- Image Acquisition:
  - MRI is performed using a 1.5T or 3T scanner.
  - A chemical shift-encoded MRI technique is employed to separate the signals from water and fat protons.
  - A multi-echo gradient-recalled echo (GRE) sequence is commonly used to acquire images at multiple echo times (TEs). This allows for the correction of T2\* decay effects, which can confound fat quantification.
  - Image acquisition covers the entire liver parenchyma.



#### Image Analysis:

- Specialized software is used to process the acquired multi-echo images.
- The software generates a proton density fat fraction (PDFF) map, where each pixel value represents the percentage of fat in that region of the liver.
- Regions of interest (ROIs) are drawn on the PDFF map, typically in multiple locations across the liver lobes, to obtain an average PDFF value for the entire organ. ROIs are placed to avoid major blood vessels and biliary ducts.
- Data Reporting: The final output is the mean hepatic PDFF, expressed as a percentage.

# Vibration-Controlled Transient Elastography (VCTE / FibroScan)

Purpose: To measure liver stiffness, which is a surrogate marker for hepatic fibrosis.

#### Methodology:

- Patient Preparation: Patients are required to fast for at least 3 hours prior to the examination.
- Probe Selection: The appropriate probe (M or XL) is selected based on the patient's thoracic perimeter and body mass index (BMI). The XL probe is designed for patients with a higher BMI.

#### Procedure:

- The patient lies in a supine position with their right arm raised to open the intercostal spaces.
- The probe is placed on the skin in an intercostal space overlying the right lobe of the liver.
- The device generates a low-frequency elastic shear wave that propagates through the liver tissue.
- The velocity of the shear wave is measured by the ultrasound transducer in the probe. The velocity is directly proportional to the stiffness of the tissue.



- · Quality Control and Measurement:
  - A minimum of 10 valid measurements are obtained.
  - The success rate should be at least 60%.
  - The interquartile range (IQR) of the measurements divided by the median liver stiffness (IQR/med) should be less than 30%.
- Data Reporting: The median liver stiffness value is reported in kilopascals (kPa).

# **PRO-C3 Biomarker Analysis**

Purpose: To measure the serum levels of a neo-epitope of the N-terminal pro-peptide of type III collagen, a marker of active fibrogenesis.

#### Methodology:

- Sample Collection and Handling:
  - Fasting venous blood samples are collected from patients.
  - Serum is separated by centrifugation and stored at -80°C until analysis.
- Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of PRO-C3.
- Procedure (General ELISA Protocol):
  - A microtiter plate is pre-coated with a monoclonal antibody specific for the PRO-C3 neoepitope.
  - Patient serum samples, standards, and controls are added to the wells, along with a fixed amount of biotinylated PRO-C3 peptide.
  - During incubation, the PRO-C3 in the sample competes with the biotinylated PRO-C3 for binding to the coated antibody.
  - The wells are washed to remove unbound components.



- A streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the captured biotinylated PRO-C3.
- After another washing step, a substrate solution is added, resulting in color development.
   The intensity of the color is inversely proportional to the concentration of PRO-C3 in the sample.
- The reaction is stopped, and the absorbance is measured using a microplate reader.
- Data Analysis: A standard curve is generated using the known concentrations of the standards, and the concentration of PRO-C3 in the patient samples is calculated from this curve. Results are typically reported in ng/mL.

# Data Presentation Key Endpoints and Results

The MAESTRO-NAFLD-1 trial successfully met its primary endpoint, demonstrating that resmetirom was safe and well-tolerated at both 80 mg and 100 mg doses over 52 weeks. The key secondary endpoints also showed statistically significant improvements with resmetirom treatment compared to placebo.



| Endpoint                               | Resmetirom 80 mg<br>vs. Placebo (Least<br>Squares Mean<br>Difference) | Resmetirom 100 mg<br>vs. Placebo (Least<br>Squares Mean<br>Difference) | p-value       |
|----------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------|---------------|
| LDL-C at 24 weeks                      | -11.1%                                                                | -12.6%                                                                 | < 0.0001      |
| Apolipoprotein B at 24 weeks           | -15.6%                                                                | -18.0%                                                                 | < 0.0001      |
| Triglycerides at 24 weeks              | -15.4%                                                                | -20.4%                                                                 | < 0.0001      |
| Hepatic Fat (MRI-<br>PDFF) at 16 weeks | -34.9%                                                                | -38.6%                                                                 | < 0.0001      |
| Hepatic Fat (MRI-<br>PDFF) at 52 weeks | -28.8%                                                                | -33.9%                                                                 | < 0.0001      |
| Liver Stiffness (VCTE) at 52 weeks     | -1.02 kPa                                                             | -1.70 kPa                                                              | Not specified |

Data adapted from publicly available sources.

# **Visualizations**

### **Resmetirom Mechanism of Action**

Resmetirom is a selective agonist for the thyroid hormone receptor- $\beta$  (THR- $\beta$ ), which is predominantly expressed in the liver. Its mechanism of action involves the regulation of genes involved in lipid metabolism and mitochondrial function. In MASH, impaired THR- $\beta$  signaling contributes to lipid accumulation and inflammation. Resmetirom activates THR- $\beta$ , leading to increased fatty acid oxidation and reduced lipogenesis, thereby decreasing liver fat. This also leads to a reduction in atherogenic lipids and has anti-inflammatory effects.





Click to download full resolution via product page

Caption: Resmetirom's mechanism of action in hepatocytes.

### **MAESTRO-NAFLD-1 Clinical Trial Workflow**

The workflow of the MAESTRO-NAFLD-1 trial involved screening, randomization, a 52-week treatment period, and follow-up assessments.





Click to download full resolution via product page

Caption: MAESTRO-NAFLD-1 clinical trial workflow.

# **Logical Relationship of Key Assessments**

The trial utilized a series of non-invasive assessments to evaluate the efficacy of resmetirom on different aspects of NAFLD/NASH pathology.





Click to download full resolution via product page

Caption: Relationship between pathology and assessments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ajronline.org [ajronline.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- To cite this document: BenchChem. [MAESTRO-NAFLD-1 Clinical Trial: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b599088#maestro-01-clinical-trial-design-and-methodology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com